雷伐芬那辛

描述

瑞维芬那辛,商品名为Yupelri,是一种主要用于治疗慢性阻塞性肺病(COPD)的药物。它是一种长效胆碱能受体阻滞剂,通过吸入给药。瑞维芬那辛由Theravance Biopharma公司开发,由迈兰公司销售。 它于2018年在美国获准上市 .

科学研究应用

瑞维芬那辛在科学研究中有几种应用,包括:

化学: 它被用作模型化合物来研究长效胆碱能受体阻滞剂的行为。

生物学: 瑞维芬那辛用于生物学研究,以了解其与胆碱能受体的相互作用。

医学: 它被广泛研究用于治疗COPD和其他呼吸系统疾病的治疗效果。

工业: 瑞维芬那辛用于制药行业开发吸入疗法.

作用机制

瑞维芬那辛通过作为长效胆碱能受体阻滞剂发挥作用。它在胆碱能受体,特别是支气管平滑肌中的M3受体处竞争性地可逆地抑制乙酰胆碱的作用。这种抑制导致支气管扩张,这有助于缓解COPD的症状。 该化合物对胆碱能受体具有高度亲和力,并且解离缓慢,从而提供持久的支气管扩张作用 .

生化分析

Biochemical Properties

Revefenacin is a long-acting muscarinic antagonist which competitively and reversibly inhibits the action of acetylcholine at type 3 muscarinic (M3) receptors in bronchial smooth muscle, causing bronchodilation . The labile primary amide in the structure produces a “soft-drug” site that allows rapid systemic clearance and minimizing of the systemically mediated adverse reactions .

Cellular Effects

Revefenacin has been reported to produce a sustained, long-acting bronchodilation with lower anti-muscarinic-related side effects . In clinical trials, revefenacin demonstrated to be of a long duration of action and low systemic exposure in patients with COPD .

Molecular Mechanism

Revefenacin exerts its effects at the molecular level by competitively and reversibly inhibiting the action of acetylcholine at type 3 muscarinic (M3) receptors in bronchial smooth muscle . This inhibition leads to bronchodilation, providing relief for patients with COPD .

Temporal Effects in Laboratory Settings

Revefenacin has been shown to produce a sustained, long-acting bronchodilation with lower anti-muscarinic-related side effects . In clinical trials, it demonstrated a long duration of action and low systemic exposure in patients with COPD

Metabolic Pathways

Revefenacin presents a high metabolic liability producing a rapid metabolic turnover after being distributed from the lung . This metabolic process is done primarily via enzymatic hydrolysis via CYP2D6 to its major hydrolytic metabolite THRX-195518 .

Transport and Distribution

After intravenous administration of Revefenacin, the reported volume of distribution is 218 L which suggests an extensive distribution to the tissues

准备方法

合成路线和反应条件: 瑞维芬那辛的合成涉及多个步骤,从易得的起始原料开始。该过程包括形成联苯氨基甲酸酯结构,这是该化合物的一个关键特征。合成路线通常包括以下步骤:

- 联苯核的形成。

- 氨基甲酸酯基团的引入。

- 叔胺的形成。

工业生产方法: 瑞维芬那辛的工业生产涉及优化反应条件,以确保高产率和高纯度。这包括在反应过程中控制温度、压力和pH值。 该过程还包括纯化步骤,例如结晶和色谱,以分离最终产物 .

化学反应分析

反应类型: 瑞维芬那辛经历了几种类型的化学反应,包括:

氧化: 瑞维芬那辛可以发生氧化反应,特别是在叔胺基团处。

还原: 还原反应可以发生在氨基甲酸酯基团处。

取代: 取代反应可以在联苯核上发生。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用氢化锂铝等还原剂。

取代: 卤化剂,如溴或氯,可用于取代反应。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化会导致N-氧化物的形成,而还原会导致仲胺的形成 .

相似化合物的比较

瑞维芬那辛在长效胆碱能受体阻滞剂中是独一无二的,因为它具有每日一次的给药和雾化给药方式。类似的化合物包括:

噻托溴铵: 另一种用于治疗COPD的长效胆碱能受体阻滞剂,但它是通过干粉吸入器给药的。

格隆溴铵: 一种用于治疗COPD的季铵化合物,但它具有不同的化学结构和药代动力学特征。

属性

IUPAC Name |

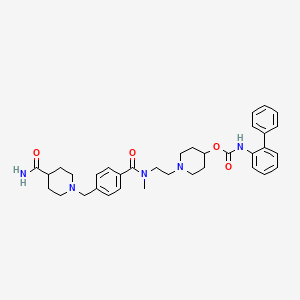

[1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDWDCIFZSGNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027775 | |

| Record name | Revefenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

597.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

< 1 mg/ml | |

| Record name | Revefenacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Revefenacin is an inhaled bronchodilator muscarinic antagonist with a long-acting bronchodilation activity. It has been shown to present a high affinity and behaved as a competitive antagonist of the five muscarinic cholinergic receptors. Studies have indicated that revefenacin dissociates significantly slower from the muscarinic receptor M3 (hM3) when compared to the receptor M2 (hM2) which indicates a kinetic selectivity for this subtype. This competitive antagonism produces a suppressive action of the acetylcholine-evoked calcium mobilization and contractile responses in the airway tissue. Lastly, due to the duration of the bronchodilation, revefenacin is considered a long-acting muscarinic antagonist which allows it to be dosed once daily. This response is very important for the therapy of COPD as the main goal is the reduce the frequency and severity of exacerbations which are normally driven by the presence of elevated cholinergic bronchoconstrictor tone mediated by muscarinic receptors on parasympathetic ganglia and airway smooth muscle. Hence, the activity of revefenacin produces a potent and long-lasting protection against the bronchoconstrictor response to acetylcholine or methacholine. | |

| Record name | Revefenacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

864750-70-9 | |

| Record name | 1-[2-[[4-[[4-(Aminocarbonyl)-1-piperidinyl]methyl]benzoyl]methylamino]ethyl]-4-piperidinyl N-[1,1′-biphenyl]-2-ylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864750-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Revefenacin [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864750709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Revefenacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Revefenacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REVEFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2AE2VE07O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Revefenacin?

A1: Revefenacin is a long-acting muscarinic antagonist (LAMA). It exerts its bronchodilatory effect by competitively binding to muscarinic receptors, primarily the M3 subtype, in the airways. [, , , ] This binding prevents acetylcholine, the endogenous agonist, from activating these receptors, thereby inhibiting bronchoconstriction. [, , ]

Q2: How does Revefenacin's kinetic selectivity for the M3 receptor contribute to its therapeutic profile?

A2: Revefenacin demonstrates slower dissociation from the M3 receptor compared to the M2 receptor, resulting in kinetic selectivity for M3. [] This selectivity is advantageous as M3 receptors are predominantly found in airway smooth muscle, making Revefenacin's bronchodilatory effect more targeted and potentially minimizing systemic anticholinergic side effects associated with M2 receptor antagonism. [, , ]

Q3: What are the downstream effects of Revefenacin binding to M3 receptors in the airways?

A3: By blocking acetylcholine's action on M3 receptors, Revefenacin inhibits smooth muscle contraction in the airways, leading to bronchodilation. [, , , ] This bronchodilation results in increased airflow and reduced airway resistance, improving lung function in patients with chronic obstructive pulmonary disease (COPD). [, , , , ]

Q4: What is the molecular structure of Revefenacin?

A4: Revefenacin possesses a unique biphenyl carbamate tertiary amine structure. [] This structure differs from the quaternary amine structure common to many previously approved LAMAs. []

Q5: Has the compatibility of Revefenacin with other drugs been investigated?

A5: Yes, a study assessed the physicochemical compatibility of Revefenacin inhalation solution with Formoterol Fumarate inhalation solution. [] This study demonstrated the stability of the mixture for up to 25 hours at room temperature, supporting the potential for co-administration of these two drugs in clinical settings. []

Q6: What is the absorption profile of Revefenacin?

A6: Revefenacin exhibits low absolute bioavailability (2.8%) after oral administration. [] This low bioavailability is attributed to extensive first-pass metabolism and is consistent with its intended route of administration via nebulization. [, ]

Q7: How is Revefenacin metabolized?

A7: The primary metabolic pathway for Revefenacin is hydrolysis to its major metabolite, THRX-195518 (M2). [] Both Revefenacin and THRX-195518 undergo hepatic-biliary and fecal elimination, with negligible renal excretion. []

Q8: Does the metabolite THRX-195518 contribute significantly to Revefenacin's pharmacological activity?

A8: THRX-195518 exhibits a 10-fold lower binding affinity for the M3 receptor compared to Revefenacin. [] Receptor occupancy analysis suggests that THRX-195518's contribution to systemic pharmacology is minimal after inhaled Revefenacin administration. []

Q9: Does renal or hepatic impairment affect Revefenacin's pharmacokinetics?

A9: While systemic exposure to Revefenacin increased modestly in subjects with severe renal impairment, it remained similar between subjects with moderate hepatic impairment and those with normal hepatic function. [, ] The observed increase in plasma exposure to THRX-195518 in individuals with severe renal or moderate hepatic impairment is not expected to be clinically significant given its low antimuscarinic potency, minimal systemic levels after inhaled Revefenacin administration, and favorable safety profile. []

Q10: What preclinical studies were conducted to evaluate Revefenacin's pharmacological activity?

A10: Preclinical studies using isolated airway tissues from rats, guinea pigs, and humans demonstrated that Revefenacin potently antagonizes muscarinic receptor-mediated contractile responses. [] These antagonistic effects were slow to reverse, supporting the long duration of action observed in clinical trials. []

Q11: What were the primary endpoints in the phase 3 clinical trials evaluating Revefenacin's efficacy in COPD patients?

A11: The primary endpoint in the replicate 12-week phase 3 trials (NCT02459080, NCT02512510) was the change from baseline in trough forced expiratory volume in one second (FEV1) at Day 85. [, ] Secondary endpoints included the change in peak FEV1 from baseline to Day 1. []

Q12: What were the key findings regarding Revefenacin's efficacy in these phase 3 trials?

A12: Both the 88 μg and 175 μg doses of Revefenacin demonstrated statistically significant improvements in trough FEV1 compared to placebo at Day 85. [, ] Pooled data analysis also showed significant improvements in peak FEV1 for both doses compared to placebo. []

Q13: Did Revefenacin demonstrate efficacy in COPD patients with different levels of disease severity?

A13: Subgroup analyses of the phase 3 trials indicated that Revefenacin improved lung function in COPD patients across different levels of disease severity, including those with more severe airflow obstruction. [, , , , ]

Q14: Did Revefenacin demonstrate efficacy in COPD patients already receiving other therapies?

A14: Revefenacin demonstrated efficacy in patients both with and without concomitant use of long-acting beta-agonists (LABA) and inhaled corticosteroids (ICS). [, , ] Improvements in lung function and health outcomes were observed regardless of concomitant therapy. []

Q15: What is the safety profile of Revefenacin based on clinical trial data?

A15: Revefenacin was generally well-tolerated in clinical trials, with a low incidence of systemic anticholinergic adverse events. [, , , , ] The most common adverse events reported were generally mild and similar to those observed with placebo, including worsening COPD, cough, headache, and nasopharyngitis. [, , ] No evidence of an increased risk of major cardiovascular events was observed. [, ]

Q16: What is the rationale for delivering Revefenacin via nebulization?

A16: Nebulized delivery offers several advantages for COPD patients who may have difficulty using other inhaler devices. [, , , ] Nebulizers do not require the same level of inspiratory flow as dry powder inhalers, making them suitable for patients with severe airflow obstruction or those who have difficulty coordinating inhalation. [, , , , ] This method of administration also allows for more efficient drug delivery to the lungs, particularly in patients with poor inhaler technique. []

Q17: How does the lung deposition of Revefenacin delivered via nebulizer compare to that of other inhaled LAMAs?

A17: A study using functional respiratory imaging (FRI) demonstrated more efficient intrathoracic and peripheral deposition for Revefenacin delivered via a standard jet nebulizer compared to Tiotropium delivered via HandiHaler® DPI in patients with COPD. [] This finding suggests that nebulized Revefenacin may be more effective in reaching the smaller airways, potentially leading to better bronchodilation. []

Q18: Has the impact of Revefenacin on patient-reported outcomes been evaluated?

A18: Yes, clinical trials have assessed the impact of Revefenacin on various patient-reported outcomes, including health status and dyspnea. [, , , ] Significant improvements in health status, as measured by the St. George’s Respiratory Questionnaire (SGRQ) and COPD Assessment Test (CAT), were observed in Revefenacin-treated patients compared to placebo. [, , , ]

Q19: Have any studies examined the cost-effectiveness of Revefenacin compared to other COPD treatments?

A19: Yes, at least one study (EE538) has been conducted to assess the cost-utility of Revefenacin compared to Tiotropium in the treatment and management of COPD. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。